(1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol
Overview
Description
(1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol is a chemical compound with the molecular formula C10H14ClN3O It is a derivative of piperidine and pyrimidine, featuring a chloropyrimidine moiety attached to a piperidine ring, which is further substituted with a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol typically involves the reaction of 2-chloropyrimidine with piperidine derivatives under controlled conditions. One common method includes the nucleophilic substitution reaction where 2-chloropyrimidine reacts with piperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions
(1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloropyrimidine moiety can be reduced to form the corresponding amine.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOMe) in polar aprotic solvents.
Major Products
Oxidation: Formation of (1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)formaldehyde or (1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)carboxylic acid.
Reduction: Formation of (1-(2-Aminopyrimidin-4-yl)piperidin-2-yl)methanol.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
(1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol involves its interaction with specific molecular targets in biological systems. The chloropyrimidine moiety can interact with nucleophilic sites in enzymes or receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity towards its targets. The methanol group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- (1-(2-Chloropyrimidin-4-yl)piperidin-3-yl)methanol
- (1-(2-Chloropyrimidin-4-yl)piperidin-4-yl)methanol
- (1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)ethanol
Uniqueness
(1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the methanol group on the piperidine ring can significantly influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
[1-(2-chloropyrimidin-4-yl)piperidin-2-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c11-10-12-5-4-9(13-10)14-6-2-1-3-8(14)7-15/h4-5,8,15H,1-3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLIHMRFDBXSPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)C2=NC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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